3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea 3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 1797224-78-2
VCID: VC11879329
InChI: InChI=1S/C15H18FN5O2/c1-9-5-6-10(7-11(9)16)18-14(22)19-12-8-17-15(23-4)20-13(12)21(2)3/h5-8H,1-4H3,(H2,18,19,22)
SMILES: CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F
Molecular Formula: C15H18FN5O2
Molecular Weight: 319.33 g/mol

3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea

CAS No.: 1797224-78-2

Cat. No.: VC11879329

Molecular Formula: C15H18FN5O2

Molecular Weight: 319.33 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea - 1797224-78-2

Specification

CAS No. 1797224-78-2
Molecular Formula C15H18FN5O2
Molecular Weight 319.33 g/mol
IUPAC Name 1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea
Standard InChI InChI=1S/C15H18FN5O2/c1-9-5-6-10(7-11(9)16)18-14(22)19-12-8-17-15(23-4)20-13(12)21(2)3/h5-8H,1-4H3,(H2,18,19,22)
Standard InChI Key XUPXYMHYWMKZEB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F

Introduction

Chemical Identity and Structural Features

3-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-1-(3-fluoro-4-methylphenyl)urea (CAS: 1797224-78-2) is a synthetic urea derivative with a molecular formula of C₁₅H₁₈FN₅O₂ and a molecular weight of 319.33 g/mol. The compound features:

  • A pyrimidine ring substituted with dimethylamino (N(CH₃)₂), methoxy (OCH₃), and urea (-NHCONH-) groups.

  • A 3-fluoro-4-methylphenyl moiety linked via the urea bridge.

Key structural attributes:

  • The pyrimidine core provides a planar, aromatic scaffold for target binding.

  • The dimethylamino group enhances solubility and potential hydrogen-bonding interactions.

  • The fluorine atom on the phenyl ring may improve metabolic stability and lipophilicity .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₁₈FN₅O₂
Molecular Weight319.33 g/mol
IUPAC Name1-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]-3-(3-fluoro-4-methylphenyl)urea
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)OC)F
SolubilityLikely moderate (urea and pyrimidine enhance polarity)Estimated
LogP (Predicted)~2.5–3.0 (moderate lipophilicity)

Synthesis and Derivatives

The synthesis typically involves coupling a pyrimidine intermediate with a substituted phenyl isocyanate :

  • Pyrimidine precursor: 4-Dimethylamino-2-methoxy-5-aminopyrimidine.

  • Phenyl isocyanate: 3-Fluoro-4-methylphenyl isocyanate.

  • Reaction: Urea bond formation under mild conditions (e.g., DMF, room temperature).

Key synthetic challenges:

  • Selective functionalization of the pyrimidine ring.

  • Avoiding over-alkylation of the dimethylamino group .

Biological Activity and Mechanisms

Antimicrobial Activity

  • Pyrimidine-based ureas exhibit broad-spectrum activity against bacterial and viral targets due to interference with nucleic acid synthesis .

Reported IC₅₀ Values for Analogs:

Compound ClassTargetIC₅₀ (μM)Source
Pyrimidine ureasFGFR30.5–5.0
Diarylamino ureasBRAF2.4–3.9

Pharmacokinetic and Toxicity Profile

  • Absorption: Moderate oral bioavailability predicted (LogP ~3.0).

  • Metabolism: Likely hepatic, with demethylation of the methoxy group and oxidation of the dimethylamino moiety .

  • Toxicity: No specific data available. Urea derivatives generally show low acute toxicity but may cause renal irritation at high doses .

Patent and Clinical Status

  • Patent Coverage: Included in patents for heterocyclic urea derivatives with kinase inhibitory activity (e.g., WO2020039060A1, US20130096119A1) .

  • Development Stage: Preclinical (no clinical trials reported as of 2025) .

Applications and Future Directions

  • Oncology: Potential as a kinase inhibitor for FGFR-driven cancers (e.g., bladder, lung) .

  • Antiviral Therapy: Pyrimidine analogs are explored for RNA virus inhibition (e.g., SARS-CoV-2) .

  • Chemical Probes: Tool compound for studying urea-mediated protein interactions .

Research Gaps:

  • In vivo efficacy and safety data.

  • Target validation and selectivity profiling.

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